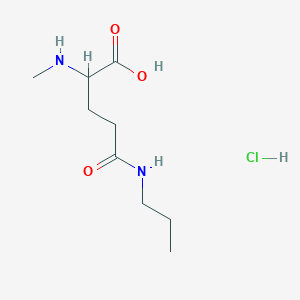
2-(Methylamino)-5-oxo-5-(propylamino)pentanoic Acid Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)-5-oxo-5-(propylamino)pentanoic Acid Hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both methylamino and propylamino groups attached to a pentanoic acid backbone. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-5-oxo-5-(propylamino)pentanoic Acid Hydrochloride typically involves multiple steps. One common method starts with the preparation of the pentanoic acid backbone, followed by the introduction of the methylamino and propylamino groups through nucleophilic substitution reactions. The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-5-oxo-5-(propylamino)pentanoic Acid Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(Methylamino)-5-oxo-5-(propylamino)pentanoic Acid Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-5-oxo-5-(propylamino)pentanoic Acid Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)-5-oxo-5-(ethylamino)pentanoic Acid Hydrochloride
- 2-(Methylamino)-5-oxo-5-(butylamino)pentanoic Acid Hydrochloride
- 2-(Ethylamino)-5-oxo-5-(propylamino)pentanoic Acid Hydrochloride
Uniqueness
2-(Methylamino)-5-oxo-5-(propylamino)pentanoic Acid Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H19ClN2O3 |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
2-(methylamino)-5-oxo-5-(propylamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-3-6-11-8(12)5-4-7(10-2)9(13)14;/h7,10H,3-6H2,1-2H3,(H,11,12)(H,13,14);1H |
InChI Key |
LPJFXSHOBBZQCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CCC(C(=O)O)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















